Dibromomalonic acid
Overview
Description
Dibromomalonic acid is an organic compound with the molecular formula C3H2Br2O4. It is a derivative of malonic acid where two bromine atoms replace two hydrogen atoms. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibromomalonic acid can be synthesized through the bromination of malonic acid. The process involves the addition of bromine to malonic acid in the presence of a catalyst, typically in an aqueous medium. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective bromination of the malonic acid.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale bromination reactors where malonic acid is treated with bromine under controlled conditions. The process is optimized to achieve high yield and purity of the final product. The reaction mixture is then purified through crystallization or distillation to obtain this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Dibromomalonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dibromoacetic acid.
Reduction: Reduction reactions can convert this compound to malonic acid or its derivatives.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are used under basic conditions.
Major Products
Oxidation: Dibromoacetic acid.
Reduction: Malonic acid or its derivatives.
Substitution: Various substituted malonic acids depending on the nucleophile used.
Scientific Research Applications
Dibromomalonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of brominated compounds.
Biology: this compound is used in studies involving enzyme inhibition and metabolic pathways.
Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dibromomalonic acid involves its reactivity with various chemical species. The bromine atoms in the compound make it highly reactive, allowing it to participate in a range of chemical reactions. In biological systems, this compound can inhibit certain enzymes by reacting with their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Dibromomaleic acid: Similar in structure but differs in the position of bromine atoms.
Dibromosuccinic acid: Another brominated derivative of succinic acid.
Bromomalonic acid: Contains only one bromine atom compared to two in dibromomalonic acid.
Uniqueness
This compound is unique due to its high reactivity and the presence of two bromine atoms, which make it a versatile reagent in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in both research and industrial applications.
Biological Activity
Dibromomalonic acid, also known as 2,3-dibromobutenedioic acid, is a halogenated organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on recent research findings.
This compound is characterized by its two bromine substituents on the double bond of the maleic acid structure. The general formula is . It can be synthesized through various methods, including the bromination of maleic acid or via other synthetic routes involving halogenation reactions.
Biological Activity
1. Antimicrobial Properties
this compound has demonstrated significant antimicrobial activity against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study showed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
2. Anticancer Activity
Several studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines, possibly through the activation of caspases and modulation of cell cycle regulators. The compound's ability to disrupt cellular processes in cancer cells suggests a promising avenue for cancer therapy .
3. Enzyme Inhibition
this compound has been investigated for its role as an enzyme inhibitor. It can act as a competitive inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in controlling metabolic diseases or conditions related to enzyme dysregulation .
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against a panel of bacterial pathogens. The results indicated that it inhibited bacterial growth at concentrations as low as 50 µg/mL for some strains. The study concluded that this compound could serve as a lead compound for developing new antimicrobial agents .
Case Study 2: Anticancer Mechanism
In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in significant cell death compared to control groups. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that this compound may trigger programmed cell death pathways .
Research Findings
Properties
IUPAC Name |
2,2-dibromopropanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Br2O4/c4-3(5,1(6)7)2(8)9/h(H,6,7)(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVFEYCDTGTUDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(=O)O)(Br)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Br2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504650 | |
Record name | Dibromopropanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60504650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.85 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
595-45-9 | |
Record name | Dibromopropanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60504650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Dibromomalonic acid (Br2MA) in the Belousov-Zhabotinsky (BZ) reaction?
A1: this compound plays a crucial role in the photosensitivity of the Ru(bpy)3 2+ -catalyzed BZ reaction. [] It interacts with the photoexcited state of the Ru(bpy)32+ complex, oxidizing it and producing Br2. Additionally, Br2MA reduces Ru(bpy)33+, yielding Br-. This interplay with the ruthenium complex influences the photoinhibition mechanism of the BZ reaction. []
Q2: How is this compound involved in Carbon Monoxide (CO) production within the BZ reaction?
A2: While not directly producing CO, this compound serves as a precursor to CO formation in the BZ reaction. [] Studies show that BrO2 radicals, generated within the reaction system, react with Br2MA. This interaction leads to the formation of an acyl radical which then undergoes decarbonylation, ultimately releasing CO. []
Q3: Does this compound react with Hypobromous acid (HOBr)? What are the implications for the BZ reaction?
A3: Yes, this compound reacts with HOBr, but the outcome depends on the reactant ratio. [] When Br2MA is in excess, HOBr brominates it, yielding tribromomalonic acid. Conversely, with excess HOBr, Br2MA undergoes oxidation. This is attributed to the acyl hypobromite, formed in the initial Br2MA-HOBr reaction step, reacting further with HOBr, ultimately producing oxidation products. [] These reactions impact the oscillatory dynamics of the BZ system.
Q4: Are there any analytical techniques that can be used to study the formation and consumption of this compound in the BZ reaction?
A5: Yes, High-Performance Liquid Chromatography (HPLC) has been successfully employed to track Br2MA concentration changes during the BZ reaction. [] Moreover, since Br2MA undergoes decarboxylation, measuring CO2 production provides an indirect way to monitor its concentration in the reaction mixture. []
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